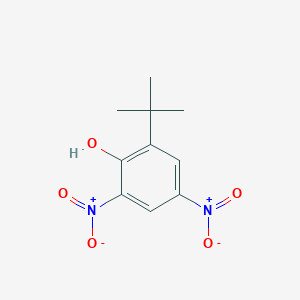
Decyl isocyanate
Overview
Description
Decyl isocyanate is an organic compound with the molecular formula CH₃(CH₂)₉NCO . It is a linear alkyl isocyanate, characterized by a long carbon chain attached to an isocyanate group. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and versatility .
Mechanism of Action
Target of Action
Decyl isocyanate, also known as 1-isocyanatodecane, is a linear alkyl isocyanate . It has been used to synthesize potential proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Mode of Action
Isocyanates, including this compound, are electrophilic in nature and are more reactive than structurally equivalent isothiocyanates against a variety of nucleophiles, such as alcohols, amines, and even water . This reactivity allows them to interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
It is known that isocyanates can influence the function of proteasomes , which play a crucial role in regulating the concentration of particular proteins and degrading misfolded proteins. Disruption of these pathways can have downstream effects on cellular function .
Pharmacokinetics
Isocyanates are generally known for their reactivity, which can influence their bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. As a potential proteasome inhibitor, this compound could disrupt the degradation of proteins within the cell, leading to an accumulation of unneeded or damaged proteins . This could potentially lead to cellular dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, isocyanates are degraded in air and water, making them non-persistent in the environment . Furthermore, their reactivity can be influenced by the presence of other substances, such as alcohols and amines .
Biochemical Analysis
Biochemical Properties
Decyl isocyanate may be used to synthesize potential proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The interaction of this compound with these biomolecules could potentially influence various biochemical reactions.
Cellular Effects
They can cause respiratory irritation and may lead to conditions like asthma
Molecular Mechanism
Isocyanates are known to react with water to form amines and carbon dioxide . This reaction could potentially influence the activity of enzymes and other biomolecules at the molecular level.
Metabolic Pathways
Isocyanates are known to react with water, leading to the formation of amines and carbon dioxide . This suggests that this compound could potentially be involved in metabolic pathways related to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl isocyanate can be synthesized from decylamine through a reaction with phosgene. The reaction typically involves the following steps:
Formation of Decylamine Hydrochloride: Decylamine reacts with hydrochloric acid to form decylamine hydrochloride.
Reaction with Phosgene: Decylamine hydrochloride is then reacted with phosgene to produce this compound.
Industrial Production Methods: The industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the reduction carbonylation, oxidation carbonylation, and urea methods .
Chemical Reactions Analysis
Types of Reactions: Decyl isocyanate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form decylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Hydrolysis reaction, often catalyzed by tertiary amines.
Alcohols: Alcoholysis reaction, catalyzed by tertiary amines or metal salts.
Amines: Aminolysis reaction, typically under mild conditions.
Major Products:
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Scientific Research Applications
Decyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential in developing therapeutic agents due to its reactivity with biological molecules.
Industry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Comparison with Similar Compounds
- Hexyl isocyanate (CH₃(CH₂)₅NCO)
- Octyl isocyanate (CH₃(CH₂)₇NCO)
- Dodecyl isocyanate (CH₃(CH₂)₁₁NCO)
- Hexathis compound (CH₃(CH₂)₁₅NCO)
Comparison: this compound is unique due to its specific carbon chain length, which influences its physical properties and reactivity. Compared to shorter-chain isocyanates like hexyl isocyanate, this compound has a higher boiling point and different solubility characteristics. Longer-chain isocyanates like dothis compound have even higher boiling points and may exhibit different reactivity patterns due to steric effects .
Properties
IUPAC Name |
1-isocyanatodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWMFDVBLLXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403108 | |
| Record name | Decyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-69-1 | |
| Record name | Decyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of decyl isocyanate in creating thickening and clear aqueous compositions?
A1: this compound functions as a key component in the synthesis of polyurethane compounds, which are essential for thickening aqueous solutions while maintaining their clarity. [] The isocyanate group within this compound reacts with hydroxyl groups present in other components, such as polyalkylene glycols, to form urethane linkages. These linkages contribute to the formation of a polymeric network, resulting in increased viscosity and the desired thickening effect.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
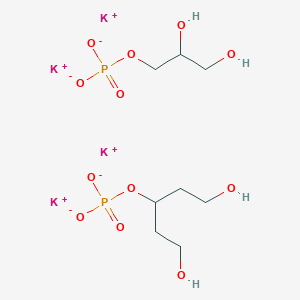

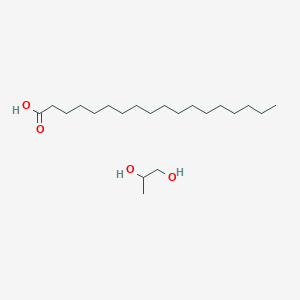
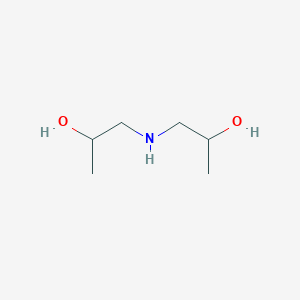
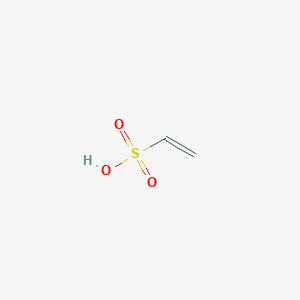

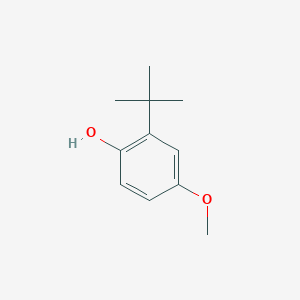
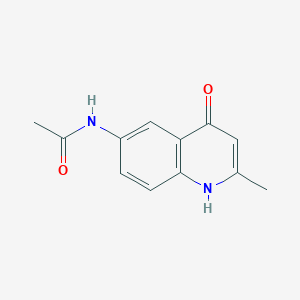
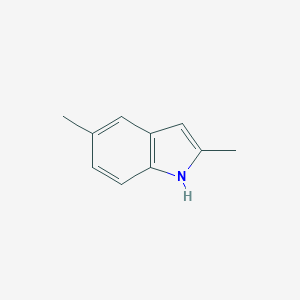
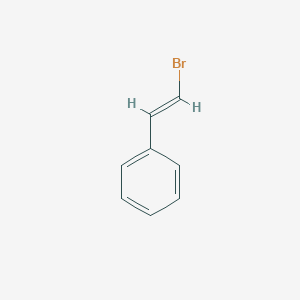
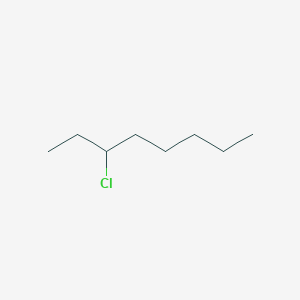
![methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B74153.png)

